The Versatile Pyrimidine Synthon: An In-depth Technical Guide to 6-Chloro-1,3-dimethyluracil
The Versatile Pyrimidine Synthon: An In-depth Technical Guide to 6-Chloro-1,3-dimethyluracil
Introduction: Unveiling a Key Building Block in Modern Synthesis
In the landscape of medicinal and synthetic chemistry, certain molecules stand out for their exceptional utility and versatility. 6-Chloro-1,3-dimethyluracil (CAS No. 6972-27-6), a substituted pyrimidine derivative, is one such cornerstone.[1] Its strategic placement of a reactive chloro group on an electron-deficient pyrimidine ring, combined with the stability imparted by N-methylation, makes it a highly sought-after intermediate for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, characterization, reactivity, and applications, offering researchers and drug development professionals a comprehensive resource to leverage its full potential. This compound is a vital precursor in the synthesis of important pharmaceuticals, including the antihypertensive drug Urapidil and the antiarrhythmic agent Nifekalant.[2]
Section 1: Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in the laboratory. 6-Chloro-1,3-dimethyluracil presents as a white to light yellow crystalline powder.[3]
| Property | Value | Source |
| CAS Number | 6972-27-6 | [3] |
| Molecular Formula | C₆H₇ClN₂O₂ | [1] |
| Molecular Weight | 174.59 g/mol | [1] |
| Melting Point | 109-114 °C | [3][4] |
| Boiling Point | 224.6 ± 50.0 °C (Predicted) | [5] |
| Solubility | Soluble in chloroform (sparingly) and methanol (slightly). | [3] |
Spectroscopic Fingerprint
The structural identity of 6-Chloro-1,3-dimethyluracil is unequivocally confirmed through a combination of spectroscopic techniques. Below is a summary of expected spectral data.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by its simplicity, showing two distinct singlets for the non-equivalent N-methyl groups and a singlet for the vinyl proton at the C5 position.
| Chemical Shift (δ) | Multiplicity | Assignment |
| ~ 6.3 ppm | Singlet | C5-H |
| ~ 3.5 ppm | Singlet | N-CH ₃ |
| ~ 3.3 ppm | Singlet | N-CH ₃ |
¹³C NMR Spectroscopy: The carbon spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.
| Chemical Shift (δ) | Assignment |
| ~ 161 ppm | C =O (C4) |
| ~ 159 ppm | C -Cl (C6) |
| ~ 151 ppm | C =O (C2) |
| ~ 100 ppm | =C H (C5) |
| ~ 37 ppm | N-C H₃ |
| ~ 29 ppm | N-C H₃ |
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorptions from the carbonyl groups and C-Cl bond.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1710 cm⁻¹ | Strong | C=O stretch (Amide) |
| ~ 1660 cm⁻¹ | Strong | C=O stretch (Amide) |
| ~ 1600 cm⁻¹ | Medium | C=C stretch |
| ~ 790 cm⁻¹ | Medium-Strong | C-Cl stretch |
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. Key fragmentation would likely involve the loss of the chlorine atom and subsequent fragmentation of the pyrimidine ring.
Section 2: Synthesis of 6-Chloro-1,3-dimethyluracil
The most prevalent and industrially scalable synthesis of 6-Chloro-1,3-dimethyluracil involves the chlorination of 1,3-dimethylbarbituric acid. The choice of phosphoryl chloride (POCl₃) as the chlorinating agent is critical due to its effectiveness in converting the enolic hydroxyl group of the barbituric acid tautomer into a chloro substituent.
Workflow for Synthesis from 1,3-Dimethylbarbituric Acid
Caption: General workflow for the synthesis of 6-Chloro-1,3-dimethyluracil.
Detailed Laboratory Protocol
Causality: The reaction proceeds via the enol form of 1,3-dimethylbarbituric acid, which attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of dichlorophosphate and chloride ions leads to the desired product. The addition of a small amount of water or an alcohol can sometimes increase the yield by facilitating the formation of the reactive Vilsmeier-Haack type reagent in situ.[2][6]
-
Reaction Setup: To a flask equipped with a reflux condenser and a dropping funnel, add 1,3-dimethylbarbituric acid (1 equivalent).
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, ~5-10 equivalents) dropwise to the barbituric acid. A small amount of water (e.g., 0.3 equivalents) can be cautiously added to the POCl₃ beforehand to potentially enhance reactivity.[5][6]
-
Heating: Heat the reaction mixture to reflux for 1.5 to 6 hours.[3] The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture. Carefully and slowly pour the reaction mixture onto a large volume of crushed ice to quench the excess POCl₃.[3][5] This is a highly exothermic process and should be performed in a well-ventilated fume hood.
-
Isolation: The product may precipitate from the aqueous solution. Collect the solid by filtration. Extract the aqueous filtrate with a chlorinated solvent like dichloromethane or chloroform (2-3 times) to recover any dissolved product.[3][5]
-
Purification: Combine the initial precipitate with the residue from the evaporated organic extracts. Recrystallize the crude product from water or a mixed solvent system (e.g., ethyl acetate/hexane) to obtain pure 6-Chloro-1,3-dimethyluracil.[5][7] A typical yield is around 70-92%.[3][7]
Section 3: Chemical Reactivity and Synthetic Applications
The synthetic utility of 6-Chloro-1,3-dimethyluracil stems from the reactivity of the C6-Cl bond. This position is susceptible to nucleophilic substitution and is also amenable to modern palladium-catalyzed cross-coupling reactions, providing access to a vast array of 6-substituted uracil derivatives.
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride at the C6 position by a wide range of nucleophiles. This reaction is a cornerstone of its application in building more complex molecules.
Caption: General scheme for nucleophilic substitution at the C6 position.
3.1.1. Reaction with Amine Nucleophiles: Synthesis of Urapidil
A prime example of this reactivity is the synthesis of the antihypertensive drug Urapidil. In this key step, the chlorine atom is displaced by the primary amine of 1-(3-aminopropyl)-4-(2-methoxyphenyl)piperazine.
-
Protocol for Urapidil Synthesis:
-
Combine 6-Chloro-1,3-dimethyluracil (1 equivalent) and 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine (1 equivalent) in a suitable solvent, such as water.[7]
-
Add a base, such as potassium hydroxide or sodium hydroxide (~3 equivalents), to act as an acid scavenger and to regulate the pH.[7]
-
Heat the mixture to approximately 60-95 °C for several hours (e.g., 2-3 hours).[7][8]
-
Upon cooling, the product, Urapidil, precipitates and can be collected by filtration.[7]
-
This reaction demonstrates the feasibility of using amine nucleophiles to functionalize the C6 position, a strategy that has been widely employed to synthesize libraries of bioactive compounds.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
While less documented for this specific substrate in the initial search, the C-Cl bond on an electron-deficient heterocycle is a classic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This powerful C-C bond-forming reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the C6 position.
-
Plausible Causality and Protocol Design: The reaction mechanism involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with an organoboron species (e.g., a boronic acid) in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. For chloro-heterocycles, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) and stronger bases (e.g., K₃PO₄, Cs₂CO₃) are often required to facilitate the challenging oxidative addition step.
3.2.1. General Protocol for Suzuki-Miyaura Coupling
-
Inert Atmosphere: In a glovebox or under an inert atmosphere (Argon or Nitrogen), combine 6-Chloro-1,3-dimethyluracil (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Catalyst System: Add a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%) and a suitable phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent: Add a degassed solvent, typically an ether like 1,4-dioxane or a hydrocarbon like toluene, often with a small amount of water.
-
Reaction: Heat the mixture, typically between 80-110 °C, and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction is typically worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.
Caption: Conceptual workflow for Suzuki-Miyaura cross-coupling.
Section 4: Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount. 6-Chloro-1,3-dimethyluracil is classified as a hazardous substance.
-
Hazards: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Mandatory PPE includes:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat must be worn.
-
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place.[3] Keep it sealed under dry conditions at room temperature.[3]
Section 5: Conclusion and Future Outlook
6-Chloro-1,3-dimethyluracil has firmly established itself as a versatile and indispensable building block in organic synthesis. Its straightforward preparation and predictable reactivity through nucleophilic substitution and palladium-catalyzed cross-coupling reactions provide reliable pathways to a diverse range of functionalized pyrimidines. Its role as a key intermediate in the synthesis of blockbuster drugs like Urapidil highlights its significance in pharmaceutical development.
The continued exploration of its reactivity, particularly in the realm of modern cross-coupling technologies and C-H activation, promises to further expand its utility. For researchers and drug development professionals, a deep understanding of the principles and protocols outlined in this guide is essential for unlocking the full synthetic potential of this powerful pyrimidine synthon.
References
- CN109516960B - Preparation method of urapidil hydrochloride - Google P
-
Synthesis of 6-chloro-1,3-dimethyluracil - PrepChem.com. [Link]
- CN103012288A - Preparation method of 6-chloro-1,3-dimethyluracil - Google P
-
Improvement of the synthesis of urapidil - ResearchGate. [Link]
-
6-Chloro-1,3-dimethyluracil - ChemBK. [Link]
-
Unusual Reactions of 6-Amino-1,3-dimethyluracil with Some Aliphatic Aldehydes. [Link]
-
Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) - MDPI. [Link]
-
New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF - ResearchGate. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). [Link]
-
Synthesis and biological evaluation of 6-ethynyluracil, a thiol-specific alkylating pyrimidine. [Link]
-
Synthesis, identification of some new 1,2,4-triazole derivatives from 6-amino-1,3-dimethyluracil and evaluation of their molecular docking, Anti-oxidant and experimental - ScienceScholar. [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC - NIH. [Link]
-
Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. [Link]
-
6-Chloro-1,3-dimethyluracil - SIELC Technologies. [Link]
-
6-Chloro-2,4-dihydroxy-1,3-dimethylpyrimidine - the NIST WebBook. [Link]
-
13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry - NC State University Libraries. [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]
-
4.17: Nucleophilic Substitution in Synthesis- Amines - Chemistry LibreTexts. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). [Link]
-
Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC - NIH. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - NIH. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]
- CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google P
Sources
- 1. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sciencescholar.us [sciencescholar.us]
- 6. Synthesis and biological evaluation of 6-ethynyluracil, a thiol-specific alkylating pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

